molecular formula C22H24N4O6S2 B2754904 ethyl 3-cyano-2-(4-(morpholinosulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 681437-48-9

ethyl 3-cyano-2-(4-(morpholinosulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2754904
CAS No.: 681437-48-9
M. Wt: 504.58
InChI Key: ATFUZVYJWZQBPP-UHFFFAOYSA-N
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Description

Ethyl 3-cyano-2-(4-(morpholinosulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a useful research compound. Its molecular formula is C22H24N4O6S2 and its molecular weight is 504.58. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

  • Synthesis of Cyclopenta[c]pyridine Derivatives : Ethyl 2-(N-morpholinyl)cyclopent-1-ene-1-carboxylate's reactivity was explored, leading to the creation of various derivatives through reactions with cyanothioacetamide and N-benzyl-α-chloroacetamide under specific conditions. These reactions yield derivatives with potential applications in synthesizing novel heterocyclic systems (Dotsenko et al., 2008).

  • Enamine Chemistry and Synthesis of α,β-Unsaturated Aldehydes : The transformation of cyclohexanone and its derivatives into enaminones and their subsequent reduction showcases a method to synthesize a variety of chemical structures, including β-aminoesters. This research underlines the versatility of enamine chemistry in creating compounds with different functionalities (Carlsson & Lawesson, 1982).

  • Novel Pyridinecarboxylates with Vasodilation Properties : The synthesis of 2-(alicyclic-amino)-4,6-diaryl-3-pyridinecarboxylates through aromatic nucleophilic substitution reactions highlights the potential for designing compounds with specific biological activities, such as vasodilation, which could have implications in medical research and therapeutic applications (Girgis et al., 2008).

Potential Applications

  • Phosphine-Catalyzed Annulation : The synthesis of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates via a phosphine-catalyzed [4 + 2] annulation process. This methodology opens avenues for the development of highly functionalized tetrahydropyridines, showcasing the potential of such compounds in various fields of chemistry and pharmacology (Zhu et al., 2003).

  • Gewald Synthesis of 2-Aminothiophenes : The one-pot Gewald reaction facilitated by morpholinium acetate demonstrates a method for synthesizing 2-aminothiophene-3-carboxylates. This process illustrates the compound's role in creating structures with potential applications ranging from materials science to pharmacology (Tormyshev et al., 2006).

Properties

IUPAC Name

ethyl 3-cyano-2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O6S2/c1-2-32-22(28)25-8-7-17-18(13-23)21(33-19(17)14-25)24-20(27)15-3-5-16(6-4-15)34(29,30)26-9-11-31-12-10-26/h3-6H,2,7-12,14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATFUZVYJWZQBPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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